molecular formula C16H15N B2355797 (R)-1-(Anthracen-9-yl)ethanamine CAS No. 241488-97-1

(R)-1-(Anthracen-9-yl)ethanamine

Cat. No. B2355797
M. Wt: 221.303
InChI Key: RZLKNOOWSHXPRB-LLVKDONJSA-N
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Description

“®-1-(Anthracen-9-yl)ethanamine” is a compound that has been mentioned in the context of various chemical reactions and properties . It is involved in the synthesis of boron complexes and exhibits interesting photophysical properties .


Synthesis Analysis

The compound has been synthesized via the reaction of B(C6H5)3 with corresponding 5-substituted 2-(N-arylformimino)pyrrole ligand precursors . This synthesis was part of a process to create new mononuclear boron chelate compounds .


Chemical Reactions Analysis

The compound has been involved in the synthesis of boron complexes . It also exhibits a strong photomechanical response and is involved in excimer-induced high-efficiency fluorescence due to pairwise anthracene stacking .


Physical And Chemical Properties Analysis

The compound exhibits interesting photophysical properties . It has been reported to exhibit excimer fluorescence with an unexpected high luminous efficiency (up to 80%) and long lifetime (163.75 ns), due to pairwise anthracene stacking .

Scientific Research Applications

  • Fluorescence Applications : The compound has been studied for its role in tuning solid-state fluorescence. By crystallizing it with different guest molecules, researchers have been able to achieve various fluorescent colors and host–guest structures. This is due to the compound's ability to possess a twisted π-conjugated structure, which can change based on the guest molecules in the crystal structures (Dong et al., 2012).

  • Synthesis and Characterization : The compound has been synthesized using a microwave green synthesis method, which is a more environmentally friendly approach. The structure of the synthesized compound was elucidated using X-ray crystallography, showing its polarity and net dipole moment (Al-qubati et al., 2020).

  • Sensing Applications : Researchers have explored its use in colorimetric and fluorescence detection of specific ions, such as Ag(I) ion. This involves using the compound as a probe, which shows high selectivity and sensitivity in detecting these ions (Anand et al., 2014).

  • Cellular Delivery Applications : Studies have shown that derivatives of this compound can be used for the selective delivery of conjugates into cells containing active polyamine transporters. This research provides insights into the potential biomedical applications of these compounds (Wang et al., 2003).

  • Chemical Reactions and Synthesis : The compound has been involved in studies of chemical reactions, such as electron-transfer mediated reactions leading to the formation of various products. These studies are important for understanding its reactivity and potential use in synthetic chemistry (Vadakkan et al., 2005).

  • Other Applications : Additional research has been conducted on its use in various other applications, such as a sensor for bovine serum albumin, optical cell imaging, and as a dual-channel fluorescent probe for mercury (II) ion detection. These studies demonstrate the versatility of (R)-1-(Anthracen-9-yl)ethanamine in scientific research (Densil et al., 2018), (Ma et al., 2019).

properties

IUPAC Name

(1R)-1-anthracen-9-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,17H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLKNOOWSHXPRB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Anthracen-9-yl)ethanamine

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